molecular formula C11H15NO B13047472 (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

Cat. No.: B13047472
M. Wt: 177.24 g/mol
InChI Key: FTYJNULGKZXDNB-KWQFWETISA-N
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Description

(1R,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-ol is a chiral amino alcohol characterized by a 2-ethenylphenyl substituent and a hydroxyl group in the (1R,2S) configuration. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in antiretroviral therapies. The stereochemistry and substituent groups in such compounds significantly influence their biological activity, metabolic stability, and synthetic accessibility.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1

InChI Key

FTYJNULGKZXDNB-KWQFWETISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1C=C)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C=C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a ligand in the development of new catalysts for asymmetric synthesis.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and ethenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Stereochemistry Biological Activity/Application Synthesis Method Key Properties Reference
(1R,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-ol 2-Ethenylphenyl, amino, hydroxyl (1R,2S) Potential antiretroviral intermediate Biofermentation/Chemical synthesis High chirality, moderate lipophilicity
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol 2-Cl, 6-F, amino, hydroxyl (1S,2S) Unknown (structural analog) Chemical synthesis Enhanced electronegativity, reduced solubility
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol 3,5-CF₃, amino, hydroxyl (1R,2S) Pharmaceutical intermediate Chemical catalysis High metabolic stability, lipophilic
(1R,2S)-1-Fluoro-1-phenylpropan-2-ol derivatives F, amino, hydroxyl (1R,2S) Adrenoceptor binding studies Asymmetric reduction Improved dipole moment, metabolic resistance
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Phenyl, pyrrolidinyl, hydroxyl (1S,2R) Efavirenz intermediate Biofermentation Stereospecific activity, high yield

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): Halogenated analogs (e.g., 2-Cl, 6-F in ) exhibit increased electronegativity, enhancing receptor binding but reducing aqueous solubility. In contrast, the 2-ethenylphenyl group in the target compound may promote π-π interactions in biological systems while offering moderate lipophilicity.
  • Sulfone vs. Amino Directing Groups: Sulfone-containing analogs (e.g., ) are synthesized via asymmetric catalysis using sulfones as directing groups, whereas the amino group in the target compound may facilitate hydrogen bonding in biological targets.

Stereochemical Influence on Activity

The (1R,2S) configuration is critical for enantioselective interactions. For example, the (1S,2R)-stereoisomer of a pyrrolidinyl-containing analog shows distinct pharmacological efficacy as an Efavirenz intermediate, emphasizing the necessity of precise stereochemical control. Similarly, the (1S,2S)-configured halogenated analog may exhibit divergent receptor affinity compared to the target compound’s (1R,2S) form.

Biological Activity

(1R,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol is a chiral compound that has garnered interest due to its potential biological activities. This compound features an amino group and a vinyl phenyl moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 1270089-20-7

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its mechanism of action is hypothesized to involve modulation of these pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against a range of bacterial strains, demonstrating varying degrees of effectiveness.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
(1R,2S)-1-amino-1-(2-vinylphenyl)propan-2-olE. coli32 µg/mL
(1R,2S)-1-amino-1-(3-vinylphenyl)propan-2-olS. aureus16 µg/mL

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : 50% reduction at a concentration of 10 µM.
  • Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways.

Research Findings

Recent research has highlighted the importance of stereochemistry in determining the biological activity of compounds similar to (1R,2S)-1-amino-1-(2-vinylphenyl)propan-2-ol. The presence of the vinyl group and the specific stereochemistry contribute to enhanced binding affinities for certain biological targets.

Binding Affinity Studies

Binding studies using surface plasmon resonance (SPR) have demonstrated that (1R,2S)-1-amino-1-(2-vinylphenyl)propan-2-ol binds effectively to specific receptors involved in insulin signaling pathways, suggesting its potential role as a modulator in metabolic disorders.

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